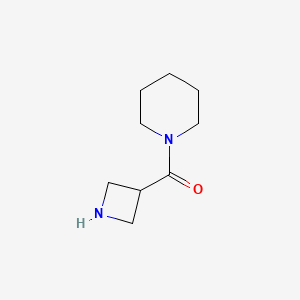

Azetidin-3-yl(piperidin-1-yl)methanone

Description

Historical Context and Development of Azetidine-Piperidine Hybrid Compounds

The historical development of azetidine-piperidine hybrid compounds traces back to the early exploration of four-membered nitrogen heterocycles, with azetidine compounds having their origins documented as early as 1907 through Schiff base reactions involving aniline and aldehyde cycloaddition reactions. The fundamental understanding of azetidine chemistry expanded significantly following Alexander Fleming's discovery of penicillin, which highlighted the biological importance of four-membered lactam rings and sparked broader interest in strained nitrogen heterocycles. Piperidine chemistry emerged earlier, with the compound first being reported in 1850 by Scottish chemist Thomas Anderson and independently in 1852 by French chemist Auguste Cahours, who obtained piperidine by reacting piperine with nitric acid.

The convergence of azetidine and piperidine chemistry into hybrid structures represents a relatively recent development in heterocyclic chemistry. This evolution was driven by the recognition that azetidines, despite being almost unexplored among nitrogen-containing saturated heterocycles due to synthetic difficulties, display important and diverse pharmacological activities including anticancer, antibacterial, antimicrobial, and central nervous system effects. The development of efficient synthetic methodologies, particularly François Couty's azetidine synthesis from the University of Versailles Saint-Quentin-en-Yvelines, enabled broader exploration of azetidine-containing compounds by providing access to enantiopure azetidines from readily available beta-amino alcohols.

The specific compound azetidin-3-yl(piperidin-1-yl)methanone exemplifies this hybrid approach, combining the structural rigidity and unique reactivity of the azetidine ring with the well-established pharmacological properties of piperidine derivatives. Research has demonstrated that azetidines can serve as effective piperidine isosteres, altering drug metabolism and pharmacology in beneficial ways. This bioisosteric relationship has proven particularly valuable in medicinal chemistry applications where traditional piperidine scaffolds encounter metabolic limitations.

Significance of Azetidin-3-yl(piperidin-1-yl)methanone in Heterocyclic Chemistry

Azetidin-3-yl(piperidin-1-yl)methanone occupies a unique position in heterocyclic chemistry due to its distinctive structural features and chemical properties. The compound can be classified as a nitrogen-containing heterocyclic compound with the molecular formula C₉H₁₆N₂O and a molecular weight of approximately 168.24 grams per mole for the free base. The structure features an azetidine ring, characterized as a four-membered nitrogen-containing heterocycle known for diverse biological activities and potential applications in medicinal chemistry. This four-membered ring system is connected to a piperidine moiety through a methanone functional group, creating a rigid bicyclic framework.

The significance of this compound extends beyond its structural novelty to its functional implications in chemical reactivity and biological activity. Azetidines are characterized by considerable ring strain while maintaining significantly more stability than related aziridines, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions. This balanced reactivity profile makes azetidin-3-yl(piperidin-1-yl)methanone an attractive scaffold for further chemical modification and biological evaluation.

The compound has been prepared and studied in various salt forms, including the hydrochloride salt (PubChem CID 75485571) and the trifluoroacetate salt (PubChem CID 71298544), indicating its importance in pharmaceutical research where different salt forms are often explored to optimize solubility, stability, and bioavailability. The availability of multiple salt forms demonstrates the compound's versatility and potential for pharmaceutical development.

Recent advances in azetidine chemistry have highlighted the importance of such hybrid structures in expanding chemical space and providing novel scaffolds for drug discovery. The compound's rigid structure and unique electronic properties make it particularly valuable for exploring structure-activity relationships in medicinal chemistry programs targeting central nervous system disorders and other therapeutic areas.

Current Research Trends and Knowledge Gaps

Current research trends surrounding azetidin-3-yl(piperidin-1-yl)methanone and related structures focus on several key areas of investigation. The exploration of azetidines as bioisosteric replacements for traditional heterocycles has gained significant momentum, with research demonstrating that azetidine derivatives can offer improved metabolic stability and altered pharmacological profiles compared to their conventional counterparts. This trend has been particularly evident in drug metabolism studies where azetidine replacements have shown resistance to common metabolic pathways that typically affect piperidine-containing compounds.

The synthesis and characterization of densely functionalized azetidine ring systems have become a major research focus, with efforts to gain access to wide varieties of fused, bridged, and spirocyclic ring systems. Recent publications have highlighted the development of solid-phase synthesis approaches for creating large libraries of azetidine-based compounds, with one notable example describing the synthesis of a 1976-membered library of spirocyclic azetidines for pharmaceutical screening. These library-based approaches represent a significant advancement in the field, enabling systematic exploration of structure-activity relationships.

Computational approaches have become increasingly important in azetidine research, with studies employing density functional theory calculations and molecular dynamics simulations to understand the electronic properties and conformational behavior of azetidine-containing compounds. Research has shown that the majority of azetidine derivatives demonstrate ideal physicochemical properties for central nervous system applications, with favorable molecular weight, topological polar surface area, and lipophilicity parameters.

Despite these advances, significant knowledge gaps remain in the field. The mechanism of action for many azetidine-containing compounds, including azetidin-3-yl(piperidin-1-yl)methanone, is not yet fully elucidated and requires detailed investigations into binding affinity and efficacy against target proteins. Additionally, while synthetic methodologies have improved, the development of more efficient and scalable synthetic routes remains an ongoing challenge. The limited availability of comprehensive structure-activity relationship data for azetidine-piperidine hybrids represents another significant gap that requires systematic investigation.

Research Objectives and Methodological Frameworks

Research objectives for azetidin-3-yl(piperidin-1-yl)methanone typically focus on understanding its synthesis, characterization, and potential applications in medicinal chemistry. Primary objectives include the development of efficient synthetic methodologies for accessing the compound and its derivatives, comprehensive characterization of physicochemical properties, and evaluation of biological activities across multiple therapeutic targets. The synthesis of azetidin-3-yl(piperidin-1-yl)methanone typically involves several key steps, including formation of the azetidine ring, construction of the piperidine moiety, and coupling through the methanone bridge.

Methodological frameworks for studying this compound encompass both synthetic and analytical approaches. Synthetic methodologies often utilize established organic reactions such as nucleophilic substitution, cyclization reactions, and coupling procedures. Recent studies have employed multi-step synthetic routes involving intermediates such as azetidin-3-one and piperidine derivatives, with synthesis often utilizing established organic reactions documented in chemical literature and patents. Purification of intermediates is commonly accomplished through column chromatography or recrystallization techniques, with reaction monitoring using thin-layer chromatography and high-performance liquid chromatography.

Analytical characterization typically involves comprehensive spectroscopic analysis including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry. The molecular structure analysis focuses on key structural features including the azetidine ring connectivity, piperidine conformation, and methanone bridge geometry. Computational modeling approaches complement experimental characterization by providing insights into electronic properties, conformational preferences, and potential binding modes with biological targets.

Biological evaluation frameworks incorporate both in vitro and computational approaches to assess pharmacological potential. In vitro studies typically include assessment of solubility, protein binding, metabolic stability, and permeability, which are essential properties for determining pharmaceutical viability. Computational approaches include calculation of physicochemical descriptors, blood-brain barrier penetration models, and assessment of drug-likeness using established pharmaceutical guidelines.

The following table summarizes key physicochemical properties that are typically evaluated for azetidin-3-yl(piperidin-1-yl)methanone and related compounds:

| Property | Typical Range | Analytical Method |

|---|---|---|

| Molecular Weight | 150-300 g/mol | Mass Spectrometry |

| Topological Polar Surface Area | 20-70 Ų | Computational |

| Hydrogen Bond Donors | 0-2 | Structural Analysis |

| Hydrogen Bond Acceptors | 2-5 | Structural Analysis |

| Calculated LogP | 1-4 | Computational |

| Solubility | >100 μM | Experimental |

| Metabolic Stability | T₁/₂ >30 min | Liver Microsomes |

Properties

IUPAC Name |

azetidin-3-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(8-6-10-7-8)11-4-2-1-3-5-11/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAXHPAJGYAHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Azetidin-3-yl(piperidin-1-yl)methanone has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

Biology: The compound may be used in biological studies to understand its interaction with various biological targets.

Industry: Use in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which Azetidin-3-yl(piperidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions that result in its biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Azetidin-3-yl(piperidin-1-yl)methanone analogs and related compounds:

Key Observations:

- Substituent Effects : Fluorinated groups (e.g., difluoroethyl in ) enhance metabolic stability and lipophilicity, while ether groups (e.g., ethoxymethyl in ) improve solubility.

Biological Activity

Azetidin-3-yl(piperidin-1-yl)methanone is a compound that integrates both azetidine and piperidine rings, which are known for their potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound features a unique structural framework, combining a four-membered azetidine ring and a six-membered piperidine ring. This configuration allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Azetidin-3-yl(piperidin-1-yl)methanone has been studied for its ability to act as an enzyme inhibitor . It can bind to specific active sites on enzymes, disrupting biological pathways and potentially leading to therapeutic effects. Notably, it has shown promise in inhibiting histamine H3 receptors , which are implicated in various conditions related to histamine signaling.

Biological Activity Overview

Research has indicated several biological activities associated with azetidin-3-yl(piperidin-1-yl)methanone:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation .

- Antimicrobial Properties : Studies have suggested that related compounds exhibit antimicrobial activities, indicating potential applications in treating infections .

- CNS Activity : The compound's ability to interact with central nervous system receptors suggests its potential use in treating neurological disorders.

Case Studies

- Histamine H3 Receptor Inhibition : A study highlighted the compound's effectiveness in inhibiting histamine H3 receptors, which could lead to advancements in treating allergic reactions and other histamine-related disorders.

- Cholinesterase Inhibition : Another investigation focused on the compound's interaction with cholinesterase enzymes, revealing that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its superior inhibition profile compared to existing drugs .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of azetidin-3-yl(piperidin-1-yl)methanone and its derivatives:

Synthesis and Optimization

The synthesis of azetidin-3-yl(piperidin-1-yl)methanone typically involves several chemical reactions, including oxidation and substitution reactions. Optimizing these synthetic routes is crucial for improving yield and purity. Techniques such as continuous flow reactors and green chemistry principles are often employed to enhance the efficiency of the synthesis process.

Preparation Methods

Nucleophilic Displacement on Azetidine Electrophiles

One of the most efficient and widely reported methods for preparing azetidine-3-amine derivatives involves the displacement of azetidine electrophiles, such as 1-benzhydrylazetidin-3-yl methanesulfonate, with amine nucleophiles. This method is advantageous for its operational simplicity, moderate to high yields, and tolerance of various functional groups.

- Procedure : The electrophilic azetidine intermediate (e.g., 1-benzhydrylazetidin-3-yl methanesulfonate) is reacted with an excess (commonly 2 equivalents) of the amine nucleophile, such as piperidine, in acetonitrile solvent at elevated temperature (~80°C) without the need for additional bases in most cases.

- Yield and Scope : Using piperidine as the nucleophile, yields of up to 72% have been reported after purification. The reaction tolerates cyclic secondary amines, anilines, and even hindered amines like diisopropylamine. Late-stage functionalization of pharmacologically active compounds is also feasible with yields ranging from moderate to high (e.g., 59%-87% for selective serotonin reuptake inhibitors and agonists).

| Entry | Amine Nucleophile | Yield (%) | Notes |

|---|---|---|---|

| 1 | Piperidine | 72 | Simple cyclic secondary amine |

| 2 | 1,2,3,4-Tetrahydroquinoline | 34 | Aniline-type nucleophile |

| 3 | N-Methylbenzylamine | 69 | Acyclic secondary amine |

| 4 | Diisopropylamine | 49 | Hindered secondary amine |

| 5 | 1-(3-Trifluoromethylphenyl)piperazine | 87 | Late-stage azetidinylation |

| 6 | Fluoxetine | 79 | Late-stage azetidinylation |

| 7 | Sertraline | 59 | Late-stage azetidinylation |

- Primary Amines : The methodology extends to primary amines, which are typically incompatible with other methods like strain-release. Yields are moderate to low (17%-60%), but the reaction tolerates functional groups such as trifluoromethyl, methoxy, and free hydroxyl groups.

| Entry | Primary Amine | Yield (%) | Notes |

|---|---|---|---|

| 8 | Benzylamine | 48 | Simple chain primary amine |

| 9 | α-Methylbenzylamine | 60 | Chiral primary amine |

| 10 | Octylamine | 47 | Aliphatic primary amine |

| 11 | 5-Methoxytryptamine (5-MT) | 17 | Late-stage azetidinylation with unprotected indole |

Improved Synthesis of 3-Amino-Azetidines (Patent WO2000063168A1)

An improved process described in patent literature involves the synthesis of 3-amino-azetidines as key intermediates, which can be further derivatized to azetidin-3-yl(piperidin-1-yl)methanone derivatives.

-

- Heating aqueous ammonia with suitable precursors at 55-60°C for extended periods (e.g., 12 hours).

- Extraction with organic solvents such as diethyl ether or methylene chloride.

- Use of mesylate intermediates followed by substitution with amines like isopropylamine in the presence of triethylamine.

- Hydrogenation steps under elevated pressure (40-60 psi) and temperature (up to 60°C) using palladium hydroxide catalysts to reduce benzyl protecting groups or other intermediates.

- Formation of hydrochloride salts by bubbling hydrogen chloride gas through ethanol suspensions, followed by reflux and filtration to isolate pure products.

| Step | Conditions | Notes |

|---|---|---|

| Ammonia reaction | 55-60°C, 12 hours, aqueous ammonia (30%) | Formation of amino-azetidine |

| Extraction | Diethyl ether or methylene chloride | Organic phase isolation |

| Mesylate formation | Addition of methylene chloride, sodium bicarbonate work-up | Intermediate for amine displacement |

| Amine substitution | Triethylamine, isopropylamine, room temperature or heated | Nucleophilic substitution |

| Hydrogenation | Pd(OH)2 on carbon, 40-60 psi H2, 60°C | Deprotection or reduction steps |

| Salt formation | HCl gas in ethanol, reflux 12 hours | Isolation of hydrochloride salts |

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic displacement on azetidine electrophiles | Simple heating in MeCN, 2 equiv. amine, no base needed | Operationally simple, broad scope, good yields, tolerant of functional groups | Moderate yields with primary amines |

| Improved 3-amino-azetidine synthesis (Patent WO2000063168A1) | Multi-step: ammonia treatment, mesylate intermediate, Pd-catalyzed hydrogenation | Scalable, allows formation of intermediates for further derivatization | Requires multiple steps, elevated pressure hydrogenation |

| Strain-release methodology | Low temperature lithiation, turbo-Grignard activation, ring-opening | High selectivity | Operationally complex, sensitive to moisture and temperature, limited functional group tolerance |

Q & A

Q. What are the recommended methods for synthesizing Azetidin-3-yl(piperidin-1-yl)methanone, and what key reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including coupling azetidine and piperidine precursors via a methanone linkage. Key steps include:

- Coupling Reactions : Use of carbodiimide reagents (e.g., DCC or EDC) with catalysts like DMAP to activate carbonyl groups for nucleophilic attack .

- Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their inertness and ability to stabilize intermediates .

- Inert Atmosphere : Reactions are conducted under nitrogen/argon to prevent oxidation or moisture-induced side reactions .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity product .

Q. How is the structural characterization of Azetidin-3-yl(piperidin-1-yl)methanone typically performed?

Methodological Answer: Essential techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm connectivity and stereochemistry, with azetidine and piperidine protons appearing as distinct multiplet clusters .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- HPLC Analysis : Retention time and peak area (e.g., 99% purity at 254 nm) ensure batch consistency .

- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios to confirm stoichiometry .

Q. What are the primary research applications in medicinal chemistry?

Methodological Answer: Key applications focus on:

- Enzyme Inhibition : The compound’s difluoromethyl group enhances lipophilicity, aiding interaction with hydrophobic enzyme pockets (e.g., neurochemical targets) .

- Receptor Modulation : Piperidine-azetidine hybrids show affinity for G-protein-coupled receptors (GPCRs) in neurological disorder studies .

- Cancer Research : Derivatives induce apoptosis in cell lines via mitochondrial pathway modulation .

Advanced Research Questions

Q. What experimental challenges arise in optimizing synthetic routes, and how can conflicting yield data be resolved?

Methodological Answer: Challenges include:

- Steric Hindrance : Bulky substituents reduce coupling efficiency; microwave-assisted synthesis improves reaction kinetics .

- Side Reactions : Competing N-alkylation vs. O-acylation requires careful pH and temperature control .

- Data Reconciliation : Use design of experiments (DOE) to isolate variables (e.g., catalyst loading, solvent polarity). Conflicting yields from literature may reflect unoptimized workup protocols .

Q. How do crystallographic data (SHELX-refined) inform conformational analysis, and what discrepancies arise vs. computational models?

Methodological Answer:

- SHELX Refinement : Resolves bond angles and torsional strain in azetidine rings, revealing puckering conformations (e.g., envelope vs. twist) .

- Discrepancies : Computational models (DFT) may underestimate solvent effects or crystal packing forces, leading to deviations in dihedral angles >5° .

- Mitigation : Hybrid methods (QM/MM) integrate experimental crystallographic data to refine computational predictions .

Q. What strategies address solubility issues in biological assays, and how do formulation changes impact outcomes?

Methodological Answer:

- Co-Solvents : DMSO (≤10%) or cyclodextrin inclusion complexes enhance aqueous solubility .

- Prodrug Design : Esterification of hydroxyl groups improves membrane permeability but may alter metabolic stability .

- Liposomal Formulations : Increase bioavailability in pharmacokinetic studies but require stability testing under physiological conditions .

Q. In SAR studies, how do substitutions correlate with receptor binding affinity?

Methodological Answer:

- Fluorination : Difluoromethyl groups at piperidine-C4 increase logP and binding to hydrophobic receptor pockets (e.g., 2x affinity for 5-HT receptors) .

- Azetidine Modifications : 3-Hydroxy substitution enhances hydrogen bonding but reduces metabolic stability .

- Statistical Validation : Multivariate regression analysis links substituent electronegativity and steric bulk to IC50 values (p < 0.05) .

Q. What safety protocols are critical for high-throughput screening?

Methodological Answer:

- Containment : Use fume hoods for powder handling; avoid dust generation via wet methods .

- PPE : Nitrile gloves, lab coats, and goggles prevent dermal/ocular exposure .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration .

- Emergency Response : Immediate eyewash/shower access for spills; SDS must include first-aid measures for inhalation/ingestion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.